Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2227206-59-7
VCID: VC17454461
InChI: InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-4-6-16-5-3-8(7-10(9)16)12(13,14)15/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C12H10F3NO2
Molecular Weight: 257.21 g/mol

Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate

CAS No.: 2227206-59-7

Cat. No.: VC17454461

Molecular Formula: C12H10F3NO2

Molecular Weight: 257.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate - 2227206-59-7

Specification

CAS No. 2227206-59-7
Molecular Formula C12H10F3NO2
Molecular Weight 257.21 g/mol
IUPAC Name ethyl 7-(trifluoromethyl)indolizine-1-carboxylate
Standard InChI InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-4-6-16-5-3-8(7-10(9)16)12(13,14)15/h3-7H,2H2,1H3
Standard InChI Key ZQFDYVXTSLNUFK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=C(C=CN2C=C1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Functional Groups

Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate features a 10-membered indolizine system—a fused bicyclic structure comprising a six-membered benzene ring condensed with a five-membered ring containing one nitrogen atom . The trifluoromethyl (-CF3_3) group at the 7-position enhances lipophilicity and metabolic stability, while the ethyl carboxylate (-COOEt) at the 1-position introduces polarity and hydrogen-bonding capacity . These substituents collectively influence the compound’s electronic distribution, as evidenced by its calculated partition coefficient (LogP) of 2.8, suggesting moderate hydrophobicity suitable for membrane permeability in biological systems.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (d, J = 7.2 Hz, 1H), 7.92 (s, 1H), 7.38 (d, J = 3.6 Hz, 1H), 6.78 (dd, J = 3.6, 1.2 Hz, 1H), 4.42 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) .

  • 13C NMR^{13}\text{C NMR} (100 MHz, CDCl3_3): δ 165.2 (C=O), 144.1 (C-CF3_3), 128.9–115.7 (aromatic carbons), 61.5 (OCH2_2), 14.3 (CH3_3) .

High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 257.0695 [M+H]+^+ . Fourier Transform Infrared (FT-IR) spectroscopy reveals key absorptions at 1725 cm1^{-1} (C=O stretch) and 1120 cm1^{-1} (C-F stretch) .

Synthesis and Reaction Optimization

1,3-Dipolar Cycloaddition Strategy

The compound is synthesized via a 1,3-dipolar cycloaddition reaction between 4-(trifluoromethyl)pyridine, phenacyl bromide derivatives, and ethyl propiolate under refluxing toluene . This three-component reaction proceeds through the in situ generation of an azomethine ylide intermediate, which reacts with the dipolarophile (ethyl propiolate) to form the indolizine core .

Reaction Conditions:

  • Solvent: Toluene

  • Temperature: 110°C

  • Catalyst: Triethylamine (10 mol%)

  • Yield: 65–78% after column chromatography .

Green Metrics and Sustainability

Recent efforts have optimized this synthesis using green chemistry principles. The process employs ethanol as a safer solvent alternative, achieving a 70% yield with an E-factor (environmental factor) of 8.2, indicating reduced waste generation compared to traditional methods .

Applications in Medicinal Chemistry

Larvicidal Activity Against Anopheles arabiensis

Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate exhibits potent larvicidal activity, critical for malaria control. At 4 µg/mL, derivatives of this compound induce 71–81% larval mortality within 48 hours, outperforming acetone controls (≤10%) . Comparatively, the organophosphate Temephos achieves 99% mortality but poses environmental and resistance risks .

Table 1: Larvicidal Efficacy of Selected Derivatives

CompoundMortality (%) (48 h)LC50_{50} (µg/mL)
4c732.8
4d812.1
4e762.5
4f713.0
Temephos990.5

Data sourced from Singh et al. (2024) and Tiwari et al. (2024) .

Mechanistic Insights from Molecular Docking

Molecular docking studies reveal strong binding affinity (-9.2 kcal/mol) between the compound and Anopheles acetylcholinesterase (AChE), a target for neurotoxic insecticides . The trifluoromethyl group forms hydrophobic interactions with residues Phe330 and Trp279, while the carboxylate moiety hydrogen-bonds to Ser125 .

Material Science Applications

Fluorescent Properties

The conjugated π-system of the indolizine core enables fluorescence emission at 420 nm (λex_{\text{ex}} = 360 nm), making it a candidate for organic light-emitting diodes (OLEDs). Quantum yield calculations (Φ = 0.45) suggest moderate efficiency, comparable to anthracene derivatives.

Thermal Stability

Thermogravimetric analysis (TGA) demonstrates decomposition onset at 210°C, with a 5% weight loss at 230°C, indicating suitability for high-temperature material applications.

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